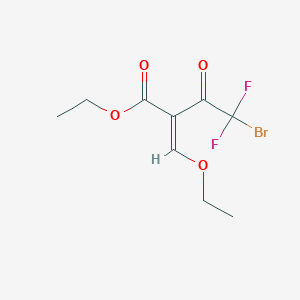
Ethyl (2E)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2E)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate is an organic compound that belongs to the class of esters. Esters are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their versatile chemical properties. This compound, in particular, is notable for its unique structure, which includes bromine, fluorine, and ethoxy groups, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate can be achieved through several methods. One common approach involves the reaction of ethyl 2-bromo-2,2-difluoroacetate with an appropriate aldehyde or ketone under basic conditions. The reaction typically proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl compound, followed by elimination of water to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions, where carboxylic acids are reacted with alcohols in the presence of acid catalysts. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of ethyl (2E)-4-azido-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate.
Reduction: Formation of ethyl (2E)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-hydroxybutanoate.
Oxidation: Formation of ethyl (2E)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-carboxybutanoate.
Scientific Research Applications
Ethyl (2E)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2E)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (ethoxymethylidene)cyanoacetate
- Ethyl (ethoxymethylidene)malononitrile
- 2-Bromo(chloro)-N-(2-ethoxy(methoxy)-2-oxoethyl)pyridinium halides
Uniqueness
Ethyl (2E)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability compared to other similar compounds. The combination of these functional groups makes it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
ethyl (2E)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrF2O4/c1-3-15-5-6(8(14)16-4-2)7(13)9(10,11)12/h5H,3-4H2,1-2H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSXTLWQYJQEFQ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C(=O)C(F)(F)Br)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C(=O)C(F)(F)Br)/C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrF2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-methylfuran-2-yl)methyl]-4-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2546115.png)
![N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2546116.png)
![(2Z)-2-(2-chlorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B2546117.png)

![1-(Chloromethyl)-3-(4-chloro-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2546120.png)
![8-(4-ethoxyphenyl)-N-(2-hydroxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2546123.png)
![2-(5-Amino-2-chlorophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B2546124.png)
![4-bromo-5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2546126.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B2546128.png)


![2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2546132.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2546133.png)
